1H-4,7-Ethanobenzimidazole

Lipophilicity Partition Coefficient Physicochemical Property

Procure 1H-4,7-Ethanobenzimidazole (CAS 66120-86-3) for its conformationally constrained, semi-cage-like scaffold validated by X-ray crystallography (CCDC 1563749). This rigidified benzimidazole core (MW 144.17) enhances docking accuracy in SBDD and offers distinct lipophilicity (LogP 1.66) for improved permeability and targeting hydrophobic pockets without increasing TPSA.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 66120-86-3
Cat. No. B15442424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-4,7-Ethanobenzimidazole
CAS66120-86-3
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=C1C=C2)NC=N3
InChIInChI=1S/C9H8N2/c1-2-7-4-3-6(1)8-9(7)11-5-10-8/h1-2,5H,3-4H2,(H,10,11)
InChIKeyXFLWHHVNIRWQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-4,7-Ethanobenzimidazole (CAS 66120-86-3): Core Physicochemical and Structural Baseline


1H-4,7-Ethanobenzimidazole (CAS 66120-86-3) is a fused, tricyclic heteroaromatic compound with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . Its structure, defined by an ethano bridge across the 4,7-positions of the benzimidazole core, creates a rigidified, semi-cage-like scaffold [1]. This structural rigidification is a key differentiator from the more flexible, unbridged benzimidazole class, with implications for conformation, electronic distribution, and intermolecular interactions [2]. Key calculated physicochemical properties, such as a topological polar surface area (TPSA) of 28.68 Ų and a consensus LogP of 1.66, establish a quantitative baseline for its behavior in partition and passive permeability processes .

Why 1H-4,7-Ethanobenzimidazole Cannot Be Replaced by Unbridged Benzimidazole Analogs


The critical differentiation of 1H-4,7-Ethanobenzimidazole lies in its rigid, tricyclic architecture created by the 4,7-ethano bridge. This structural feature fundamentally alters its physicochemical and conformational properties compared to generic, unbridged benzimidazoles (e.g., CAS 51-17-2). As established by research on structural rigidification in related benzimidazole systems, such bridging restricts conformational freedom, which can significantly impact molecular recognition, binding entropy, and the nature of intermolecular interactions like π-π stacking [1]. Crucially, the ethano bridge increases lipophilicity, as shown below. This combination of unique shape and altered physicochemical profile means that a simple, planar benzimidazole analog cannot be assumed to exhibit equivalent behavior in complex systems like protein binding pockets or in formulation and partitioning processes .

Quantifiable Differentiation of 1H-4,7-Ethanobenzimidazole: Key Evidence Points


Increased Lipophilicity (LogP) vs. Unsubstituted Benzimidazole

1H-4,7-Ethanobenzimidazole exhibits a calculated consensus LogP of 1.66, which is approximately 0.56 log units higher than that of the unsubstituted benzimidazole core (LogP ~1.10). This indicates a quantifiably higher lipophilicity and a correspondingly different partitioning behavior [1].

Lipophilicity Partition Coefficient Physicochemical Property Drug Design

Maintained Polar Surface Area (PSA) Compared to Unsubstituted Benzimidazole

The calculated Topological Polar Surface Area (TPSA) of 1H-4,7-Ethanobenzimidazole is 28.68 Ų, which is identical to that of unsubstituted benzimidazole (TPSA 28.68 Ų). This indicates that the addition of the ethano bridge does not increase the polar surface area of the molecule [1].

Topological Polar Surface Area TPSA Bioavailability Permeability

Crystallographically-Defined, Rigidified 3D Scaffold

The three-dimensional structure of 1H-4,7-Ethanobenzimidazole has been definitively solved via single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CCDC 1563749). This experimental determination confirms the rigid, semi-cage-like conformation imparted by the ethano bridge, a structural feature absent in unbridged benzimidazole analogs [1].

X-ray Crystallography Molecular Conformation Ligand Design Structural Rigidification

Class-Level Potential for Modulated Biological Activity via Structural Rigidification

Research on related π-conjugated benzimidazole compounds demonstrates that structural rigidification through ring fusion (analogous to the 4,7-ethano bridge) significantly impacts key photophysical and potentially biological properties. Specifically, rigidification was shown to influence the Excited-State Intramolecular Proton Transfer (ESIPT) process, which alters fluorescence properties [1]. By class-level inference, the rigidified scaffold of 1H-4,7-Ethanobenzimidazole is expected to have different binding and photophysical properties compared to its non-rigidified counterparts.

Ligand Efficiency ESIPT Fluorescence Medicinal Chemistry

Evidence-Based Application Scenarios for 1H-4,7-Ethanobenzimidazole in Scientific Selection


Scaffold for Lipophilicity-Optimized Fragment-Based Drug Discovery (FBDD)

Use 1H-4,7-Ethanobenzimidazole as a starting fragment in a drug discovery campaign where an increase in LogP is required without increasing TPSA. Its quantifiably higher lipophilicity (LogP 1.66 vs 1.10 for benzimidazole) makes it a suitable candidate for targeting hydrophobic protein pockets or for improving the permeability profile of a lead series [1].

Conformationally-Constrained Ligand for Structure-Based Design

Leverage the unique, rigid tricyclic geometry of 1H-4,7-Ethanobenzimidazole, which has been experimentally validated by X-ray crystallography, in structure-based drug design workflows. The precise 3D coordinates (CCDC 1563749) allow for accurate docking and molecular modeling, offering a more predictable and constrained starting point compared to flexible benzimidazole analogs [2].

Precursor for Fluorescent Probe Development

Based on class-level evidence that ring fusion in benzimidazoles can modulate excited-state intramolecular proton transfer (ESIPT) and thus fluorescence properties, 1H-4,7-Ethanobenzimidazole can be investigated as a core scaffold for developing novel fluorescent probes or sensors where controlled photophysics are essential [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-4,7-Ethanobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.